molecular formula C8H11NO5 B122739 Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate CAS No. 157558-46-8

Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate

Cat. No.: B122739
CAS No.: 157558-46-8
M. Wt: 201.18 g/mol
InChI Key: IQZBXTMIRATHPO-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate is an organic compound with the molecular formula C8H11NO5 and a molecular weight of 201.18 g/mol. This compound is characterized by its furan ring structure, which is substituted with amino, methoxy, and methyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a furan derivative with an amino group, followed by methylation and methoxylation steps. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The furan ring structure also plays a role in its reactivity and interactions .

Comparison with Similar Compounds

Methyl 4-amino-5-methoxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate can be compared with similar compounds such as:

    Methyl 5-(methoxymethyl)furan-2-carboxylate: This compound has a similar furan ring structure but differs in the substitution pattern.

    4-(Methoxyphenyl)amino)methyl-N,N-dimethylaniline: This compound has a different core structure but shares some functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

157558-46-8

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate

InChI

InChI=1S/C8H11NO5/c1-8(13-3)5(9)4(6(10)12-2)7(11)14-8/h9H2,1-3H3

InChI Key

IQZBXTMIRATHPO-UHFFFAOYSA-N

SMILES

CC1(C(=C(C(=O)O1)C(=O)OC)N)OC

Canonical SMILES

CC1(C(=C(C(=O)O1)C(=O)OC)N)OC

Synonyms

3-Furancarboxylicacid,4-amino-2,5-dihydro-5-methoxy-5-methyl-2-oxo-,methylester(9CI)

Origin of Product

United States

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